3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide is a synthetic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a dichlorophenyl group, an ethyl group, a methyl group, and a phenyl group attached to an oxazole ring. The presence of these functional groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,6-dichlorobenzaldehyde and ethyl acetoacetate in the presence of a base can yield an intermediate, which is then further reacted with phenyl isocyanate to form the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while nucleophilic substitution can produce derivatives with different substituents replacing the chlorine atoms .
Scientific Research Applications
3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Research into its potential therapeutic effects includes investigations into its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar in structure but with a methoxy group instead of an ethyl group.
6-(2,6-dichlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one: Contains a pyrido[2,3-d]pyrimidine ring instead of an oxazole ring.
Uniqueness
The uniqueness of 3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C19H16Cl2N2O2 |
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Molecular Weight |
375.2 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-3-23(13-8-5-4-6-9-13)19(24)16-12(2)25-22-18(16)17-14(20)10-7-11-15(17)21/h4-11H,3H2,1-2H3 |
InChI Key |
GTBUWTFVJXUDNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C |
Origin of Product |
United States |
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